QAQ dichloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

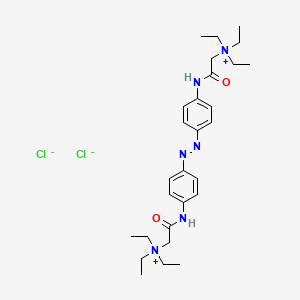

C28H44Cl2N6O2 |

|---|---|

Molecular Weight |

567.6 g/mol |

IUPAC Name |

triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium;dichloride |

InChI |

InChI=1S/C28H42N6O2.2ClH/c1-7-33(8-2,9-3)21-27(35)29-23-13-17-25(18-14-23)31-32-26-19-15-24(16-20-26)30-28(36)22-34(10-4,11-5)12-6;;/h13-20H,7-12,21-22H2,1-6H3;2*1H |

InChI Key |

VHURBRSYOFCHNY-UHFFFAOYSA-N |

Canonical SMILES |

CC[N+](CC)(CC)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C[N+](CC)(CC)CC.[Cl-].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

The Photopharmacological Mechanism of QAQ Dichloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

QAQ dichloride (triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium;dichloride) is a synthetic, photoswitchable small molecule designed for the optical control of neuronal activity. As a member of the azobenzene family of chemical photoswitches, this compound offers a non-genetic method for reversibly silencing neurons with high temporal precision. Its mechanism of action is centered on its ability to block voltage-gated ion channels in a light-dependent manner. A key feature of this compound is its selective entry into nociceptive (pain-sensing) neurons through stimulus-activated ion channels, providing a targeted approach for studying and potentially controlling pain pathways. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Core Mechanism of Action: Photoswitchable Ion Channel Blockade

The fundamental mechanism of this compound revolves around its photoisomerization between two distinct conformational states: a trans isomer and a cis isomer. This isomerization is driven by specific wavelengths of light. The trans form, which is the more stable state in darkness, is a potent blocker of several types of voltage-gated ion channels, including sodium (Nav), potassium (Kv), and calcium (Cav) channels.[1][2] In contrast, the cis form is a significantly weaker blocker. This differential activity allows for the optical control of neuronal excitability: light that favors the trans state leads to channel blockade and neuronal silencing, while light that promotes the cis state relieves the block and restores neuronal activity.

The photoswitching properties are as follows:

-

Activation of Block (trans form): Irradiation with light at approximately 380 nm converts the molecule to its trans isomer, leading to the blockade of voltage-gated ion channels.

-

Deactivation of Block (cis form): Irradiation with light at around 500 nm switches the molecule to its cis isomer, which has a much lower affinity for the ion channels, thus lifting the blockade.

This compound is a quaternary ammonium compound, carrying a positive charge that renders it membrane-impermeant.[1] It exerts its blocking effect from the intracellular side of the channel pore.

Selective Entry into Nociceptive Neurons

A critical aspect of this compound's mechanism in the context of pain research is its selective uptake into nociceptive neurons. These neurons express a variety of ion channels that are activated by noxious stimuli, such as high temperatures, acidic conditions, and inflammatory mediators. Notably, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain sensation, has been identified as a primary conduit for the entry of this compound into these cells.[1] When activated by a stimulus (e.g., capsaicin, the active component of chili peppers), the TRPV1 channel pore dilates, allowing the passage of larger molecules like this compound. This stimulus-dependent entry mechanism confers selectivity, as the drug accumulates preferentially in active pain-sensing neurons.

Molecular Interactions and Signaling Pathway

The signaling pathway for this compound can be conceptualized as a two-step process: selective entry followed by photoswitchable channel modulation.

-

Stimulus-Dependent Influx: In the presence of a noxious stimulus, ion channels on nociceptive neurons (primarily TRPV1) are activated. This creates a transient pore through which the extracellularly applied this compound can enter the cell.

-

Intracellular Accumulation and Channel Block: Once inside the neuron, this compound, in its active trans form, binds to the intracellular pore of voltage-gated Nav, Kv, and Cav channels. This binding physically obstructs the flow of ions, thereby inhibiting the generation and propagation of action potentials.

-

Optical Reversal: Upon illumination with the appropriate wavelength of light (e.g., 500 nm), the intracellular this compound isomerizes to the cis form. This conformational change reduces its binding affinity for the ion channels, causing it to unbind and restoring normal channel function and neuronal activity.

References

An In-Depth Technical Guide to QAQ Dichloride: A Photoswitchable Ion Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

QAQ dichloride is a synthetic, photoswitchable small molecule that acts as a potent blocker of voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) ion channels. Its unique characteristic lies in its ability to undergo reversible photoisomerization, allowing for precise spatiotemporal control over neuronal activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed methodologies for its synthesis and biological characterization are outlined, and its mechanism of action is illustrated through signaling pathway and experimental workflow diagrams. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in utilizing photoswitchable compounds to modulate neuronal excitability.

Chemical Structure and Identification

This compound is an azobenzene derivative with two quaternary ammonium groups. These charged moieties render the molecule membrane impermeant in its basal state.

| Identifier | Value |

| IUPAC Name | triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium;dichloride |

| CAS Number | 1204416-85-2 |

| Molecular Formula | C₂₈H₄₄Cl₂N₆O₂ |

| Molecular Weight | 567.6 g/mol |

| SMILES String | CC--INVALID-LINK--(CC)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C--INVALID-LINK--(CC)CC.[Cl-].[Cl-] |

| InChI Key | FMRFNWCKOYDRFE-UHFFFAOYSA-N |

Physicochemical Properties

This compound presents as a yellow to orange solid powder.[1] While a precise melting point is dependent on the purity of the compound, its solubility has been characterized in several common laboratory solvents.[1]

| Property | Value |

| Appearance | Yellow to orange solid powder[1] |

| Melting Point | Varies depending on purity |

| Solubility in DMSO | Soluble |

| Solubility in Water | Soluble up to 50 mM[2] |

Biological Activity and Mechanism of Action

This compound is a photoswitchable antagonist of voltage-gated ion channels, including Nav, Cav, and Kv channels. Its activity is dependent on the isomeric state of its azobenzene core.

-

Trans-Isomer: In its thermally stable trans configuration, this compound effectively blocks the pore of open voltage-gated ion channels, thereby inhibiting ion flux and silencing neuronal action potentials.

-

Cis-Isomer: Upon irradiation with light of approximately 380 nm, the azobenzene core isomerizes to the cis form. This conformational change shortens the molecule, causing it to dissociate from the channel pore and restoring ion conduction.

-

Reversion to Trans: The molecule can be reverted to its active trans form by irradiation with light of around 500 nm.

A key feature of this compound is its selective entry into nociceptive (pain-sensing) neurons. Due to its charged nature, it is generally membrane impermeant. However, it can enter neurons through the large pores of transient receptor potential vanilloid 1 (TRPV1) channels, which are predominantly expressed on nociceptors and are activated by noxious stimuli such as heat and capsaicin. This targeted uptake allows for the selective silencing of pain-sensing neurons.

Signaling Pathway

The mechanism of action of this compound involves its light-dependent interaction with voltage-gated ion channels and its targeted uptake into nociceptive neurons.

Caption: Signaling pathway of this compound uptake and action.

Experimental Protocols

General Synthesis of Azobenzene Derivatives

While a specific, detailed synthesis protocol for this compound is not publicly available, a general approach for synthesizing similar azobenzene compounds involves the following key steps:

-

Diazotization: Aniline or a substituted aniline is treated with a source of nitrous acid (e.g., sodium nitrite in acidic solution) to form a diazonium salt.

-

Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling partner, such as another aniline or a phenol derivative. This electrophilic aromatic substitution reaction forms the characteristic N=N double bond of the azobenzene core.

-

Functional Group Modification: Subsequent reactions are performed to introduce the desired functional groups. For this compound, this would involve the addition of the quaternary ammonium-containing side chains.

Caption: General synthesis workflow for azobenzene compounds like this compound.

Electrophysiological Characterization of Ion Channel Blockade

The efficacy and kinetics of ion channel blockade by this compound can be assessed using whole-cell patch-clamp electrophysiology.

-

Cell Preparation: Utilize a cell line expressing the ion channel of interest (e.g., HEK293 cells transfected with a specific Nav, Cav, or Kv channel) or primary neurons.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Apply a voltage protocol to elicit ionic currents through the channel of interest.

-

Perfuse the cell with a solution containing the trans-isomer of this compound and record the resulting inhibition of the ionic current.

-

-

Photoswitching:

-

While continuously recording, irradiate the cell with 380 nm light to induce isomerization to the cis form and observe the restoration of the ionic current.

-

Subsequently, irradiate the cell with 500 nm light to revert the compound to the trans form and observe the re-blockade of the channel.

-

Caption: Experimental workflow for electrophysiological characterization.

Conclusion

This compound is a powerful research tool for the optical control of neuronal activity. Its photoswitchable nature and targeted uptake into nociceptors make it particularly valuable for studies of pain signaling and for the development of novel, light-based therapeutics. This guide provides a foundational understanding of its chemical and biological properties, which should facilitate its application in a wide range of research settings. Further investigation into its pharmacokinetic and toxicological profile will be essential for its potential translation into clinical applications.

References

The Photochemistry of Azobenzene-Based Ion Channel Blockers: A Technical Guide

Introduction

Photopharmacology represents a frontier in drug development, offering precise spatiotemporal control over therapeutic agents. This is achieved by incorporating molecular photoswitches into bioactive molecules, allowing their activity to be controlled by light. Among these photoswitches, azobenzene has emerged as a particularly versatile scaffold due to its robust and reversible photoisomerization. This guide provides an in-depth technical overview of the photochemistry and application of azobenzene-based compounds designed to function as light-sensitive blockers of ion channels, critical proteins that govern cellular excitability. These "photoblockers" enable researchers and clinicians to modulate neuronal activity and other physiological processes with unprecedented precision.

Core Principles of Azobenzene Photochemistry

The functionality of azobenzene-based ion channel blockers is rooted in the reversible isomerization of the central N=N double bond. Azobenzene exists in two primary isomeric forms: the thermodynamically stable, planar trans isomer and the less stable, bent cis isomer.[1]

-

trans-to-cis Isomerization: Irradiation with ultraviolet (UV) or near-UV light (typically 315–380 nm) excites the π→π* transition of the more stable trans isomer, leading to its conversion to the cis form.[2][3] This process can achieve a photostationary state (PSS) with a high proportion of the cis isomer, often exceeding a 9:1 ratio.[2]

-

cis-to-trans Isomerization: The reverse reaction can be triggered in two ways:

-

Photochemical: Irradiation with light of a longer wavelength (visible light, e.g., >450 nm) excites the n→π* transition of the cis isomer, converting it back to the trans form.[3][4]

-

Thermal: In the absence of light, the cis isomer will thermally relax back to the more stable trans state over time. The rate of this relaxation is highly dependent on the substitution pattern on the azobenzene core and the surrounding environment.[2]

-

This reversible change in molecular geometry is the fundamental mechanism that alters the molecule's ability to interact with and block an ion channel. The elongated trans form and the shorter, bent cis form present different steric and electronic profiles, leading to differential binding affinities for the ion channel pore.[1]

Quantitative Photochemical and Pharmacological Data

The efficacy and utility of an azobenzene-based blocker are defined by its photochemical properties and its state-dependent interaction with the target channel. The tables below summarize key quantitative data for several well-characterized photoswitchable blockers.

Table 1: Photochemical Properties of Selected Azobenzene Blockers

| Compound | trans → cis λ (nm) | cis → trans λ (nm) | cis Isomer Thermal Half-Life (t½) | Photostationary State (cis:trans) | Target Channel(s) | Active Isomer | Reference |

| AAQ | ~380 | ~500 | 7–8 minutes (in physiological solution) | >90:10 (at 380 nm) | Voltage-gated Potassium (Kv) | trans | [2][5] |

| QAQ | 380 | 500 | Stable | >96% cis (at 380 nm) | Shaker-IR K+, Voltage-gated Na+ | trans | [5][6] |

| DENAQ | ~380 | 480 | 305 ± 57 milliseconds | N/A (fast relaxing) | Kv3.1, HCN | trans | [2] |

| PhENAQ | N/A (dark-adapted) | 480 | N/A (fast relaxing) | N/A | Shaker-IR K+ | cis | [2] |

| Fotocaine | 350 | 450 | Stable for several minutes | Up to 90:10 (at 350 nm) | Voltage-gated ion channels | trans | [3][4] |

Table 2: Pharmacological Blocking Efficiency

| Compound | Target Channel | Blocking Condition | Percent Current Block | Key Finding | Reference |

| QAQ | Shaker-IR | 100 µM, trans (500 nm light) | 61.0 ± 5.5% | trans isomer is a significantly more potent blocker. | [6] |

| QAQ | Shaker-IR | 100 µM, cis (380 nm light) | 16.4 ± 3.8% | Blockade is substantially relieved upon isomerization to cis. | [6] |

| DENAQ | Kv3.1 | 100 µM, trans (dark) | 63.2 ± 7.2% | Red-shifted blocker that rapidly reverts to the blocking state. | [2] |

| PhENAQ | Shaker-IR | 100 µM, cis (480 nm light) | 29.4 ± 4.8% | An example of a blocker that is active in the cis state. | [2] |

Signaling Pathways and Mechanisms of Action

Azobenzene-based blockers modulate ion channel activity primarily as freely diffusible ligands that physically occlude the ion conduction pore. The differential affinity of the two isomers for the channel's binding site forms the basis of the photoswitching mechanism.

For a typical blocker that is more active in its trans form, the elongated shape allows it to fit snugly into the channel's inner vestibule, blocking the flow of ions. Upon irradiation with UV light, it converts to the bent cis isomer, which is sterically hindered from binding effectively, thus unblocking the channel.

Caption: Mechanism of a trans-active diffusible ion channel blocker.

Experimental Protocols

Characterization of Photoswitching by UV-Vis Spectroscopy

This protocol outlines the method for determining the absorption spectra and photostationary states of a photoswitchable compound.

Methodology:

-

Sample Preparation: Prepare a solution of the azobenzene compound (e.g., 50 µM Fotocaine) in a suitable solvent (e.g., DMSO or a buffered physiological solution) in a 1 cm path length quartz cuvette.[4][7]

-

Dark-Adapted Spectrum: Record the initial absorption spectrum using a UV-Vis spectrophotometer. This represents the spectrum of the predominantly trans isomer.

-

trans-to-cis Isomerization: Illuminate the sample from above with a light source tuned to the π→π* transition wavelength (e.g., 350 nm) using a monochromator or LED.[3][4]

-

PSS Measurement: Record spectra at intervals until no further change is observed, indicating that the photostationary state (PSS) has been reached. The resulting spectrum is that of the cis-enriched mixture.

-

cis-to-trans Isomerization: Subsequently, illuminate the sample with a wavelength corresponding to the n→π* transition of the cis isomer (e.g., 450 nm) to drive the population back to the trans state.[3][4]

-

Reversibility Check: Monitor the return to the initial trans spectrum to confirm the reversibility of the photoswitch.

-

Thermal Relaxation: To measure thermal stability, bring the sample to the cis-enriched PSS, turn off the light, and record spectra at regular time intervals in the dark to monitor the thermal back-isomerization.[4]

Electrophysiological Characterization

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the functional effect of photoswitchable blockers on ion channel activity.[8]

Methodology:

-

Cell Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing the ion channel of interest (e.g., Shaker-IR or Kv3.1).[2]

-

Patch-Clamp Recording: Establish a whole-cell voltage-clamp configuration. Use appropriate intracellular (pipette) and extracellular (bath) solutions.

-

Drug Application: Perfuse the bath with a known concentration of the azobenzene blocker (e.g., 100 µM QAQ).[6] Allow the compound to equilibrate in its dark-adapted (trans) state.

-

Voltage Protocol: Apply a voltage protocol to elicit ion channel currents (e.g., depolarizing steps from a holding potential of -80 mV to +40 mV).[6] Record the baseline blocked current.

-

Optical Stimulation: While continuously recording, illuminate the cell with light of the appropriate wavelengths to induce isomerization.

-

Data Analysis: Measure the current amplitude under dark, UV, and visible light conditions. Calculate the percent photoswitching or percent block by comparing the currents in the different light-induced states.[2]

Caption: Workflow for electrophysiological analysis of a photoswitchable blocker.

Advanced Design Strategies: Azologization

A powerful strategy for developing new photoswitchable drugs is "azologization". This involves the rational design of a photochromic compound by replacing a key structural motif within an existing drug with an azobenzene core.[4][9] This isosteric replacement endows the parent compound with photocontrolled activity while aiming to preserve its fundamental pharmacophore and drug-like properties.[9]

A prime example is the creation of fotocaine from the local anesthetic fomocaine . The central CH₂–O (benzyl-phenyl ether) moiety in fomocaine was replaced by the N=N diazene unit to create fotocaine, a molecule that retains its channel-blocking activity but can be toggled with light.[3][4]

Caption: The logical process of "Azologization" for drug design.

Conclusion and Future Outlook

Azobenzene-based ion channel blockers are powerful molecular tools that provide reversible, non-invasive control over cellular excitability with high spatiotemporal precision. The principles of their design are well-understood, relying on the geometric and electronic changes that accompany photoisomerization to modulate drug-target interactions. Current research focuses on overcoming the limitations of first-generation compounds, primarily the need for potentially phototoxic UV light. The development of red-shifted azobenzenes that can be operated entirely with visible or even near-infrared light is a key objective, as this would enable deeper tissue penetration and enhance biocompatibility for in vivo applications.[2] As synthetic strategies advance, the "azologization" of a wider range of therapeutics promises to expand the arsenal of photopharmacology, paving the way for novel light-based therapies.

References

- 1. Nanoengineering Ion Channels for Optical Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tuning Photochromic Ion Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of a New Photochromic Ion Channel Blocker via Azologization of Fomocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Understanding and improving photo‐control of ion channels in nociceptors with azobenzene photo‐switches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photochromic Potassium Channel Blockers: Design and Electrophysiological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of QAQ Dichloride from Azobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of QAQ dichloride (triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium;dichloride), a photoswitchable quaternary ammonium compound, from azobenzene derivatives. The synthesis is presented as a multi-step process, commencing with the formation of the azobenzene core, followed by functionalization to introduce the quaternary ammonium moieties. This document includes detailed experimental protocols derived from analogous chemical transformations, quantitative data where available, and visualizations to elucidate the synthetic pathway and workflow.

Introduction to this compound

This compound is a photoswitchable molecule of interest in pharmacological research due to its ability to modulate the activity of neuronal ion channels with light.[1] Its structure features a central azobenzene core, which can undergo reversible trans-to-cis isomerization upon exposure to specific wavelengths of light. This photoisomerization alters the molecule's geometry, thereby affecting its biological activity. The presence of two quaternary ammonium groups imparts aqueous solubility and facilitates interaction with biological targets.

The IUPAC name for this compound is triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium;dichloride.[2]

Molecular Structure:

-

Molecular Formula: C₂₈H₄₄Cl₂N₆O₂

-

Molecular Weight: 567.6 g/mol

-

Canonical SMILES: CCN+(CC)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CN+(CC)CC.[Cl-].[Cl-][2]

Synthetic Strategy Overview

The synthesis of this compound from azobenzene derivatives can be logically divided into three primary stages:

-

Formation of the Azobenzene Core: The synthesis begins with the creation of the foundational azobenzene structure, typically 4,4'-diaminoazobenzene. This is achieved through a classic diazotization reaction of an aniline derivative followed by an azo coupling reaction.

-

Acylation with Chloroacetyl Chloride: The amino groups of the azobenzene core are then acylated using chloroacetyl chloride to introduce reactive chloroacetyl moieties. This step forms the key intermediate, 4,4'-bis(chloroacetylamino)azobenzene.

-

Quaternization with Triethylamine: The final step involves the reaction of the bis(chloroacetyl) intermediate with triethylamine to form the desired bis(quaternary ammonium) salt, this compound.

This overall synthetic pathway is illustrated in the diagram below.

Figure 1: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are composite procedures based on established methodologies for analogous chemical transformations.

Stage 1: Synthesis of 4,4'-Diaminoazobenzene (Azobenzene Core)

The synthesis of the azobenzene core is a standard procedure in organic chemistry. A common method involves the oxidative coupling of anilines.

Experimental Protocol:

-

Reaction Setup: A suitable aniline derivative is dissolved in a solvent such as methylene chloride.

-

Oxidation: An oxidizing agent, for example, N-chlorosuccinimide (NCS) in the presence of an organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is added to the solution.

-

Reaction Conditions: The reaction is typically stirred at room temperature for a few minutes to several hours.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield 4,4'-diaminoazobenzene.

| Reactant/Reagent | Molar Ratio (relative to aniline) | Typical Conditions |

| Aniline Derivative | 1 | - |

| N-Chlorosuccinimide (NCS) | 1.1 - 1.5 | Room Temperature |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2.0 | Room Temperature |

| Solvent | - | Methylene Chloride |

Table 1: Reaction conditions for the synthesis of the azobenzene core.

Stage 2: Synthesis of 4,4'-Bis(chloroacetylamino)azobenzene

This stage involves the acylation of the amino groups of the azobenzene core with chloroacetyl chloride.

Experimental Protocol:

-

Dissolution: 4,4'-Diaminoazobenzene is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), under an inert atmosphere.

-

Base Addition: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added to the solution to act as an acid scavenger.

-

Acylation: The solution is cooled in an ice bath, and chloroacetyl chloride, dissolved in the same anhydrous solvent, is added dropwise.

-

Reaction: The reaction mixture is stirred at 0°C for a period and then allowed to warm to room temperature, with stirring continued for several hours.

-

Work-up and Purification: The reaction mixture is poured into cold water to precipitate the product. The solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield 4,4'-bis(chloroacetylamino)azobenzene.

| Reactant/Reagent | Molar Ratio (relative to 4,4'-diaminoazobenzene) | Typical Conditions |

| 4,4'-Diaminoazobenzene | 1 | - |

| Chloroacetyl Chloride | 2.2 - 2.5 | 0°C to Room Temperature |

| Triethylamine (TEA) | 2.2 - 3.0 | 0°C to Room Temperature |

| Solvent | - | Anhydrous THF or DMF |

Table 2: Reaction conditions for the synthesis of 4,4'-bis(chloroacetylamino)azobenzene.

Stage 3: Synthesis of this compound (Quaternization)

The final step is the quaternization of the chloroacetyl groups with triethylamine.

Experimental Protocol:

-

Dissolution: 4,4'-Bis(chloroacetylamino)azobenzene is dissolved in a polar aprotic solvent, such as acetone or acetonitrile.

-

Quaternization: An excess of triethylamine is added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated (e.g., reflux) for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: As the reaction proceeds, the quaternary ammonium salt, this compound, will precipitate from the solution. The product is collected by filtration.

-

Purification: The crude product is washed with the reaction solvent to remove any unreacted starting materials and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of ethanol and ether.

| Reactant/Reagent | Molar Ratio (relative to 4,4'-bis(chloroacetylamino)azobenzene) | Typical Conditions |

| 4,4'-Bis(chloroacetylamino)azobenzene | 1 | - |

| Triethylamine | > 2 (often a large excess) | Room Temperature to Reflux |

| Solvent | - | Acetone or Acetonitrile |

Table 3: Reaction conditions for the synthesis of this compound.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for the synthesis of this compound and a conceptual representation of its mode of action as a photoswitchable ion channel modulator.

Figure 2: General experimental workflow for this compound synthesis.

References

Unlocking Ion Channel Control: A Technical Guide to the Photoswitchable Nature of QAQ Dichloride

For Immediate Release

A comprehensive technical guide detailing the photoswitchable properties of Quaternary Ammonium-Azobenzene-Quaternary Ammonium (QAQ) dichloride is now available for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of QAQ's mechanism of action as a light-sensitive modulator of voltage-gated ion channels, offering potential pathways for targeted therapeutic interventions.

QAQ dichloride is a synthetic photopharmaceutical compound designed to control neuronal activity with light. Its core structure features a photoswitchable azobenzene unit flanked by two quaternary ammonium groups. This unique architecture allows QAQ to exist in two distinct isomeric forms—trans and cis—each with differing biological activities. The trans isomer, which is stable in darkness or under green light, is a potent blocker of voltage-gated potassium (Kv) and sodium (Nav) channels. Upon irradiation with near-ultraviolet (UV) light, it converts to the less active cis isomer, allowing for rapid and reversible control of ion channel function.

This guide summarizes the key quantitative data, outlines detailed experimental methodologies, and provides visual representations of the underlying molecular processes to facilitate a deeper understanding of this promising photopharmaceutical agent.

Quantitative Photoswitching Parameters of this compound

The photoswitching behavior of this compound is characterized by distinct photophysical properties for each isomer. The following table summarizes the key quantitative data available for QAQ, crucial for designing and interpreting experiments in photopharmacology.

| Parameter | trans-QAQ | cis-QAQ | Conditions |

| Absorption Maximum (λmax) | ~362 nm | Not explicitly stated | In water |

| Isomerization Wavelength | ~500 nm (Green Light) | ~380 nm (Near-UV Light) | N/A |

| Biological Activity | High potency channel blocker | Low potency channel blocker | N/A |

| Thermal Relaxation Half-life | Thermally stable | ~7-8 minutes | In darkness |

| Photoisomerization Quantum Yield (Φ) | Not explicitly stated | Not explicitly stated | N/A |

Experimental Protocols

A foundational understanding of the experimental procedures used to characterize and utilize this compound is essential for its application in research and development.

Synthesis of this compound

The synthesis of this compound, a quaternary ammonium-azobenzene compound, generally involves a multi-step process. While a specific, detailed protocol for this compound is not publicly available, the synthesis of similar azobenzene-containing quaternary ammonium salts typically follows these key steps:

-

Azobenzene Core Synthesis: Diazotization of an appropriate aniline derivative followed by coupling with a phenol or another aniline to form the central azobenzene structure.

-

Functionalization: Introduction of linker arms on both sides of the azobenzene core, often containing terminal hydroxyl or halide groups.

-

Quaternization: Reaction of the terminal functional groups with a suitable tertiary amine to introduce the quaternary ammonium moieties. This is a standard alkylation reaction of amines. The final product is then isolated as a dichloride salt.

Characterization of Photoswitching Properties

The photoswitchable nature of this compound is primarily investigated using UV-visible (UV-vis) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-vis Spectroscopy Protocol:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer solution) at a known concentration in a quartz cuvette.

-

trans-Isomer Spectrum: Record the absorption spectrum of the solution in the dark to obtain the characteristic spectrum of the thermally stable trans-isomer. The π-π* transition of the azobenzene moiety is typically observed.

-

trans-to-cis Isomerization: Irradiate the sample with a light source at the λmax of the trans-isomer (around 362 nm) or with a broader near-UV source (~380 nm).

-

Monitoring Isomerization: Record absorption spectra at regular intervals during irradiation. A decrease in the absorbance at the λmax of the trans-isomer and a potential increase at a different wavelength corresponding to the cis-isomer will be observed until a photostationary state is reached.

-

cis-to-trans Isomerization: To observe the reverse isomerization, irradiate the sample (now enriched in the cis-isomer) with a wavelength outside the main absorption band of the trans-isomer, typically in the visible range (e.g., ~500 nm green light).

-

Thermal Relaxation: After enriching the cis-isomer population with UV light, place the sample in the dark and monitor the return of the absorption spectrum to that of the trans-isomer over time. This allows for the calculation of the thermal relaxation half-life.

Electrophysiological Assays

To assess the biological activity of this compound on voltage-gated ion channels, patch-clamp electrophysiology is the primary technique employed.

Whole-Cell Patch-Clamp Protocol:

-

Cell Preparation: Use a cell line expressing the target ion channel (e.g., HEK293 cells transfected with a specific Kv or Nav channel) or primary neurons.

-

Recording Setup: Establish a whole-cell patch-clamp configuration to measure ion currents through the cell membrane.

-

Application of QAQ: Perfuse the cells with a solution containing a known concentration of this compound in its trans state (kept in the dark or under green light).

-

Measurement of Channel Blockade: Elicit ion currents by applying a voltage protocol specific to the channel of interest. The reduction in current amplitude in the presence of trans-QAQ indicates channel blockade.

-

Photoswitching in situ: While continuously recording, irradiate the patched cell with near-UV light (~380 nm) to induce the isomerization of QAQ to its cis form.

-

Observation of Unblocking: An increase in the ion current upon UV irradiation demonstrates the lower blocking potency of the cis-isomer.

-

Reversibility: Subsequent irradiation with green light (~500 nm) should restore the channel blockade, confirming the reversible nature of the photoswitch.

Visualizing the Molecular Mechanisms

To further elucidate the processes underlying the functionality of this compound, the following diagrams, generated using the DOT language, illustrate the key concepts.

This technical guide provides a foundational resource for researchers interested in the photopharmacological applications of this compound. The provided data and protocols are intended to support the design of new experiments and the development of novel light-based therapies. Further research is encouraged to fill the existing gaps in the quantitative characterization of this molecule.

An In-depth Technical Guide to QAQ Dichloride (CAS: 1204416-85-2): A Photoswitchable Ion Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

QAQ dichloride (CAS: 1204416-85-2) is a novel photopharmacological tool offering precise spatiotemporal control over neuronal activity. This quaternary ammonium-azobenzene-quaternary ammonium compound functions as a photoswitchable blocker of voltage-gated sodium (Nav), calcium (Cav), and potassium (Kv) channels.[1][2][3] Its unique mechanism of action, relying on light-induced isomerization, allows for the reversible silencing of neurons, making it a valuable agent for research in neuroscience, particularly in the fields of nociception and pain modulation.[2][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its application.

Chemical and Physical Properties

This compound is an azobenzene derivative characterized by two quaternary ammonium groups. These charged moieties render the molecule generally membrane impermeant.[2][3] The central azobenzene core allows for its photoswitchable properties.

| Property | Value | Reference |

| CAS Number | 1204416-85-2 | [1] |

| Molecular Formula | C28H44Cl2N6O2 | [1] |

| Molecular Weight | 567.6 g/mol | [1] |

| IUPAC Name | triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium;dichloride | [1] |

| SMILES | CC--INVALID-LINK--(CC)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C--INVALID-LINK--(CC)CC.[Cl-].[Cl-] | [1] |

| Appearance | Typically a colorless or yellow powder | [1] |

| Solubility | Soluble in DMSO | [1] |

Mechanism of Action: A Tale of Two Isomers

The functionality of this compound is rooted in the photoisomerization of its azobenzene core. The molecule exists in two primary conformations: a thermally stable, extended trans isomer and a less stable, bent cis isomer.

-

trans-QAQ (Active State): In its trans configuration, which is the default state in darkness or under green light (~500 nm), this compound acts as a potent open-channel blocker of Nav, Cav, and Kv channels.[2][3] It binds to the intracellular side of these channels, physically occluding the pore and preventing ion flux. This blockade of cation channels leads to the hyperpolarization of the neuronal membrane and the silencing of action potential firing.

-

cis-QAQ (Inactive State): Upon irradiation with ultraviolet light (~380 nm), the azobenzene core isomerizes to the cis conformation. In this bent state, this compound has a significantly reduced affinity for the ion channel pore and is a much less potent blocker.[2] This photo-induced conversion effectively "switches off" the inhibitory activity of the molecule, allowing for the restoration of normal ion channel function and neuronal activity.

The trans isomer of QAQ has been shown to be approximately sixfold more potent at blocking Shaker K+ channels than the cis isomer. The block by both isomers is use-dependent, meaning the channels must open for the molecule to bind. The blockade by the trans form is also slightly voltage-dependent.

Selective Entry into Nociceptive Neurons

A key feature of this compound is its selective entry into pain-sensing (nociceptive) neurons. Due to its charged nature, it is generally unable to cross the cell membrane. However, it can enter neurons through the large pores of non-selective cation channels that are activated by noxious stimuli, with the transient receptor potential vanilloid 1 (TRPV1) channel being a primary route of entry.[3] This targeted uptake allows for the specific photosensitization of neurons involved in pain pathways.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published research and standard laboratory practices.

In Vitro Electrophysiology: Patch-Clamp Recording from Dorsal Root Ganglion (DRG) Neurons

This protocol describes how to measure the photoswitchable block of voltage-gated currents by this compound in cultured DRG neurons.

Materials:

-

Cell Culture: Primary DRG neurons isolated from rodents.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 120 K-gluconate, 20 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

-

This compound Stock Solution: 10 mM in DMSO.

-

Patch-clamp rig: Microscope, amplifier, digitizer, micromanipulator.

-

Light Source: Wavelength-switchable LED light source (e.g., 380 nm and 500 nm).

Procedure:

-

Cell Preparation: Culture DRG neurons on glass coverslips.

-

Solution Preparation: Prepare external and internal solutions. Add this compound to the internal solution to a final concentration of 100 µM for intracellular loading via the patch pipette.

-

Patch-Clamp Recording:

-

Transfer a coverslip with DRG neurons to the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp configuration on a DRG neuron.

-

Allow the cell to dialyze with the internal solution containing this compound for 5-10 minutes.

-

-

Data Acquisition:

-

In voltage-clamp mode, hold the cell at -80 mV.

-

Apply depolarizing voltage steps (e.g., to 0 mV) to elicit voltage-gated currents.

-

Record baseline currents in the dark or under 500 nm illumination (trans-QAQ).

-

Irradiate the cell with 380 nm light for 10-30 seconds to convert QAQ to its cis form.

-

Immediately record currents again using the same voltage protocol.

-

Switch back to 500 nm light to revert QAQ to its trans form and record the block.

-

-

Data Analysis: Measure the peak inward (Nav/Cav) and outward (Kv) currents under both light conditions. Calculate the percentage of block by trans-QAQ relative to the unblocked state with cis-QAQ.

In Vivo Local Anesthesia in a Rodent Model

This protocol outlines a procedure to assess the optically reversible local anesthetic properties of this compound in rats.

Materials:

-

Animals: Adult male Sprague-Dawley rats.

-

Anesthesia: Isoflurane for induction.

-

This compound Solution: 1 mM this compound in sterile saline.

-

Noxious Stimulus: Von Frey filaments or a heat source for assessing sensory thresholds.

-

Light Source: Fiber-optic coupled LED (380 nm and 500 nm).

Procedure:

-

Animal Preparation: Lightly anesthetize the rat with isoflurane.

-

Drug Administration: Inject a small volume (e.g., 10-20 µL) of the this compound solution intradermally into the plantar surface of the hind paw.

-

Baseline Sensory Testing: Before and after injection (in the dark), assess the baseline withdrawal threshold to mechanical (von Frey) or thermal stimuli.

-

Photoswitching and Behavioral Testing:

-

Illuminate the injected area with 500 nm light (or keep in the dark) to ensure QAQ is in the trans state.

-

Apply the noxious stimulus and record the withdrawal response. A lack of response indicates local anesthesia.

-

Illuminate the same area with 380 nm light for 1-2 minutes to convert QAQ to the cis state.

-

Re-test the withdrawal response to the same stimulus. The return of a withdrawal response indicates reversal of anesthesia.

-

Repeat the cycle of 500 nm and 380 nm illumination to demonstrate reversible optical control.

-

-

Data Analysis: Quantify the withdrawal thresholds or latencies under each light condition. Statistical analysis can be used to determine the significance of the light-induced changes in nociception.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound action in nociceptive neurons.

Experimental Workflow: In Vitro Electrophysiology

Caption: Workflow for in vitro electrophysiological analysis of QAQ.

Conclusion

This compound represents a significant advancement in the field of photopharmacology. Its ability to be selectively taken up by nociceptive neurons and its light-dependent blockade of key ion channels provide researchers with an unprecedented tool to study and control pain pathways with high precision. The detailed protocols and mechanistic understanding provided in this guide aim to facilitate the adoption and application of this powerful molecule in both basic and translational research. Further studies are warranted to fully elucidate the quantitative pharmacology of this compound on different ion channel subtypes and to explore its full therapeutic potential.

References

- 1. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized primary dorsal root ganglion cell culture protocol for reliable K+ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid optical control of nociception with an ion channel photoswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of Quaternary Ammonium Quinoline (QAQ) Dichloride Analogs in Aqueous Solutions

Disclaimer: The compound "QAQ dichloride" is not a publicly recognized chemical entity. This document provides a representative technical guide based on a hypothetical molecule, "Exemplar-QAQ Dichloride," modeled on the known physicochemical properties of quaternary ammonium compounds and quinoline derivatives. The data and experimental protocols presented herein are illustrative and intended for guidance purposes for researchers, scientists, and drug development professionals.

Introduction

Quaternary ammonium compounds (QACs) are a broad class of molecules with diverse applications in pharmaceuticals, from antimicrobial agents to excipients. Their permanent cationic charge imparts unique solubility and stability characteristics. When this moiety is part of a larger structure, such as a quinoline derivative, the overall physicochemical profile is a composite of its constituent parts. This guide details the critical aspects of aqueous solubility and stability for a representative this compound analog, providing a framework for the characterization of novel compounds in this class.

Aqueous Solubility Profile

The aqueous solubility of a drug candidate is a critical determinant of its biopharmaceutical properties, including its absorption and distribution. For ionic species like Exemplar-QAQ Dichloride, solubility is significantly influenced by pH, temperature, and the ionic strength of the medium.

The equilibrium solubility of Exemplar-QAQ Dichloride was determined across a range of physiologically relevant pH values and temperatures. The data, summarized in Table 1, indicate high solubility in acidic to neutral conditions, a characteristic feature of many quaternary ammonium salts.[1][2][3][4]

| Parameter | Condition | Mean Solubility (mg/mL) | Standard Deviation |

| pH | 1.2 (Simulated Gastric Fluid) | 85.2 | ± 4.1 |

| 4.5 (Acetate Buffer) | 82.5 | ± 3.8 | |

| 6.8 (Phosphate Buffer) | 79.1 | ± 3.5 | |

| 7.4 (Phosphate-Buffered Saline) | 75.4 | ± 3.9 | |

| Temperature | 4°C | 45.8 | ± 2.2 |

| 25°C (Room Temperature) | 78.6 | ± 3.6 | |

| 37°C (Physiological) | 92.3 | ± 4.5 |

Table 1: Aqueous Solubility of Exemplar-QAQ Dichloride under Various Conditions.

Aqueous Stability Profile

Understanding the chemical stability of a drug substance is mandated by regulatory agencies and is fundamental to ensuring its safety, efficacy, and shelf-life. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.[5][6][7]

Exemplar-QAQ Dichloride was subjected to a battery of stress conditions as per the International Council for Harmonisation (ICH) guidelines. The compound exhibits robust stability under neutral, oxidative, and photolytic conditions, with modest degradation observed under strongly acidic and basic conditions at elevated temperatures.[2][8][9] The results are summarized in Table 2.

| Stress Condition | Duration | % Assay of Parent | % Degradation | Major Degradants Observed |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 24 hours | 91.2% | 8.8% | D-1 (Hydrolytic product) |

| Base Hydrolysis (0.1 M NaOH, 60°C) | 24 hours | 89.7% | 10.3% | D-2 (Rearrangement product) |

| Oxidation (3% H₂O₂, RT) | 48 hours | 98.5% | 1.5% | Minor unspecified peaks |

| Thermal (80°C, dry heat) | 72 hours | 96.8% | 3.2% | D-3 (Thermal isomer) |

| Photolytic (ICH Q1B Option 2) | 1.2 million lux hours / 200 watt hours/m² | 99.1% | 0.9% | Not significant |

Table 2: Summary of Forced Degradation Results for Exemplar-QAQ Dichloride.

Experimental Protocols

Detailed and reproducible methodologies are paramount for the accurate assessment of solubility and stability.

The equilibrium solubility was determined using the well-established shake-flask method.[10][11][12]

-

Preparation of Media: Buffer solutions (pH 1.2, 4.5, 6.8, and 7.4) were prepared according to USP standards.

-

Sample Preparation: An excess amount of Exemplar-QAQ Dichloride was added to vials containing each buffer solution to create a suspension.

-

Equilibration: The vials were sealed and agitated in a temperature-controlled orbital shaker (e.g., at 25°C or 37°C) for 48 hours to ensure equilibrium was reached. The presence of undissolved solid was confirmed visually.

-

Sample Separation: The suspensions were centrifuged at 10,000 rpm for 15 minutes to pellet the excess solid.

-

Quantification: An aliquot of the clear supernatant was carefully removed, diluted with the mobile phase, and analyzed by a validated stability-indicating HPLC-UV method to determine the concentration of the dissolved compound.

Forced degradation studies were conducted to evaluate the intrinsic stability of Exemplar-QAQ Dichloride.[13][14]

-

Preparation of Stock Solution: A stock solution of Exemplar-QAQ Dichloride (1 mg/mL) was prepared in purified water.

-

Stress Conditions:

-

Acid/Base Hydrolysis: The stock solution was mixed with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M acid or base, respectively. Samples were incubated at 60°C.

-

Oxidation: The stock solution was mixed with an equal volume of 6% hydrogen peroxide and kept at room temperature.

-

Thermal Degradation: Solid drug substance was stored in a temperature-controlled oven at 80°C.

-

Photostability: The solid drug substance was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: Samples were withdrawn at appropriate time points, neutralized if necessary, diluted to a suitable concentration, and immediately analyzed using the HPLC method described below.

-

HPLC-UV Stability-Indicating Method:

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Visualizations

Diagrams are provided to illustrate key experimental and logical workflows.

Caption: Experimental Workflows for Solubility and Stability Testing.

Caption: Hypothetical Signaling Pathway for QAQ-Induced Apoptosis.

References

- 1. Cetylpyridinium chloride | 123-03-5 [chemicalbook.com]

- 2. Distribution of benzalkonium chloride into the aqueous phases of submicron dispersed systems: emulsions, aqueous lecithin dispersion and nanospheres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lubrizolcdmo.com [lubrizolcdmo.com]

- 6. apicule.com [apicule.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Unveiling the Fortress: A Technical Guide to the Membrane-Impermeant Nature of QAQ Dichloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the membrane-impermeant properties of QAQ dichloride, a photoswitchable ion channel blocker of significant interest in neuroscience and pharmacology. By examining its physicochemical characteristics, experimental permeability data, and its targeted extracellular mechanism of action, this document serves as a comprehensive resource for understanding and utilizing this compound in research and development.

Physicochemical Properties of this compound

This compound, systematically named triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium;dichloride, is a quaternary ammonium compound featuring a photoswitchable azobenzene core. Its chemical structure inherently suggests low passive membrane permeability. The two quaternary ammonium groups confer a permanent positive charge, which significantly hinders its ability to traverse the hydrophobic lipid bilayer of cell membranes.

| Property | Value | Source |

| Molecular Formula | C₂₈H₄₄Cl₂N₆O₂ | [1] |

| Molecular Weight | 567.6 g/mol | [1] |

| IUPAC Name | triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium;dichloride | [1] |

| Canonical SMILES | CCN+(CC)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)CN+(CC)CC.[Cl-].[Cl-] | [1] |

| Solubility | Soluble in DMSO | [1] |

Membrane Permeability Profile

The membrane impermeability of this compound is a key feature that allows for targeted pharmacological effects on the cell surface without directly impacting intracellular pathways, unless specific transport mechanisms are engaged.

Experimental Protocols for Assessing Membrane Permeability

To experimentally verify the membrane-impermeant properties of this compound or similar compounds, the following standard protocols can be employed.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive, transcellular permeability.

Methodology:

-

Preparation of the Donor Plate: A filter plate with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

-

Compound Preparation: A stock solution of this compound in DMSO is diluted in a buffer solution (e.g., PBS at pH 7.4) to the desired final concentration.

-

Assay Assembly: The acceptor plate wells are filled with buffer. The donor plate, with the artificial membrane, is placed on top of the acceptor plate. The this compound solution is then added to the donor wells.

-

Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-18 hours).

-

Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.

-

Calculation of Permeability Coefficient (Pe): The apparent permeability coefficient is calculated using the following equation:

Where:

-

[C_A] is the concentration of the compound in the acceptor well.

-

[C_equ] is the equilibrium concentration.

-

V_D and V_A are the volumes of the donor and acceptor wells, respectively.

-

A is the area of the membrane.

-

t is the incubation time.

For a highly membrane-impermeant compound like this compound, the concentration in the acceptor well is expected to be negligible, resulting in a very low Pe value.

-

Caco-2 Cell Permeability Assay

The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-28 days to allow for differentiation and formation of a polarized monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability, such as Lucifer Yellow.

-

Transport Experiment (Apical to Basolateral): The culture medium is replaced with a transport buffer. The this compound solution is added to the apical (upper) compartment.

-

Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (lower) compartment, and the volume is replaced with fresh transport buffer.

-

Transport Experiment (Basolateral to Apical): To assess active efflux, the experiment is repeated by adding this compound to the basolateral compartment and sampling from the apical compartment.

-

Quantification: The concentration of this compound in the collected samples is determined by LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the formula:

Where:

-

dQ/dt is the steady-state flux of the compound across the monolayer.

-

A is the surface area of the insert.

-

C_0 is the initial concentration in the donor compartment.

An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters. For a passively impermeable compound like this compound, both Papp values are expected to be very low.

-

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the extracellular blockade of voltage-gated ion channels, which is a direct consequence of its membrane impermeability.

Extracellular Blockade of Voltage-Gated Ion Channels

In its thermodynamically stable trans configuration, this compound acts as a potent blocker of voltage-gated sodium (Nav) and potassium (Kv) channels[1]. This blockade prevents the normal flow of ions across the neuronal membrane, thereby inhibiting the generation and propagation of action potentials. Upon irradiation with a specific wavelength of light (around 380 nm), the azobenzene core isomerizes to the cis form. This conformational change alters the shape of the molecule, rendering it unable to effectively block the ion channels, thus restoring neuronal activity. This photoswitchable nature allows for precise temporal and spatial control of neuronal signaling.

Figure 1. Extracellular blockade of ion channels by this compound.

Intracellular Access via TRPV1 Channels and Subsequent Action

While passively impermeable, this compound can gain access to the intracellular space of specific neurons through the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are non-selective cation channels that are typically activated by noxious stimuli such as heat and capsaicin. When these channels are open, they can allow the passage of this compound into the cell.

Once inside the cell, this compound can then exert its blocking effect on the intracellular domains of voltage-gated ion channels. This provides a mechanism for selectively targeting and modulating the activity of neurons that express TRPV1 channels.

Figure 2. Intracellular entry and action of this compound via TRPV1 channels.

Conclusion

This compound's defining characteristic is its membrane impermeability, a feature rooted in its chemical structure as a quaternary ammonium compound. This property dictates its primary mechanism of action as an extracellular blocker of voltage-gated ion channels, enabling precise, photoswitchable control over neuronal activity. While direct quantitative permeability data remains to be published, the qualitative evidence is strong and consistent. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its membrane transport properties. The ability of this compound to selectively enter cells via TRPV1 channels adds another layer of specificity to its potential applications. A thorough understanding of these membrane-impermeant properties is crucial for leveraging the full potential of this powerful research tool in the fields of neuroscience and drug development.

References

A Technical Guide to QAQ Dichloride for Non-Invasive Remote Control of Neuronal Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

QAQ dichloride is a photoswitchable molecule that offers precise, non-invasive control over neuronal activity. As a potent blocker of voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels, this compound provides a powerful tool for studying neural circuits and has potential applications in pain research and the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a visualization of its impact on neuronal signaling pathways.

This compound's unique characteristic is its ability to exist in two photoisomeric states: a trans form and a cis form. The molecule's channel-blocking activity is dependent on its conformation, with the trans isomer being the active blocker.[1][2][3][4] This property allows for the remote control of neuronal activity using light. Illumination with a specific wavelength of light can switch the molecule from its active to its inactive state, and vice versa, enabling researchers to turn neuronal activity "on" and "off" with high temporal and spatial precision.[2][3] Because it is membrane-impermeant, this compound can be selectively introduced into target neurons through methods such as micropipette injection or via large-pore channels like the transient receptor potential vanilloid 1 (TRPV1) channel, which is often expressed in nociceptive (pain-sensing) neurons.[2][3][4]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy and properties of this compound.

| Property | Value | Channel Type | Species/Cell Line | Reference |

| Isomer Potency Ratio | trans-QAQ is 6-fold more potent than cis-QAQ | Shaker K+ channels | Not specified | [5] |

| Working Concentration (In Vitro) | 100 µM | General neuronal silencing | Cultured rat hippocampal neurons | [6] |

| Solubility | Soluble to 50 mM in water | Not applicable | Not applicable | [3] |

| Molecular Weight | 567.59 g/mol | Not applicable | Not applicable | [3] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol describes how to assess the effect of this compound on neuronal activity using whole-cell patch-clamp electrophysiology.

Materials:

-

This compound

-

Micropipette puller

-

Micromanipulator

-

Patch-clamp amplifier and data acquisition system

-

Microscope with appropriate optics

-

Light source capable of delivering 380 nm and 500 nm light (e.g., LED, laser)

-

Cultured neurons (e.g., rat hippocampal neurons)

-

External and internal recording solutions

Procedure:

-

Prepare this compound Solution: Dissolve this compound in the internal pipette solution to a final concentration of 100 µM.

-

Establish Whole-Cell Configuration:

-

Pull glass micropipettes to a resistance of 3-5 MΩ.

-

Fill the micropipette with the QAQ-containing internal solution.

-

Under visual guidance, approach a target neuron with the micropipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Record Baseline Activity: In the dark or under green light (to maintain QAQ in the trans state), record baseline neuronal activity (e.g., resting membrane potential, action potential firing in response to current injections).

-

Photoswitching and Recording:

-

To inactivate QAQ (switch to the cis form), illuminate the patched neuron with 380 nm light.

-

Record neuronal activity during and after illumination to observe the effects of unblocking the ion channels.

-

To reactivate QAQ (switch back to the trans form), illuminate the neuron with 500 nm light.

-

Record the subsequent changes in neuronal activity.

-

-

Data Analysis: Analyze the recorded data to quantify changes in action potential frequency, amplitude, and other relevant parameters under different light conditions.

In Vivo Non-Invasive Neuronal Silencing in a Pain Model (Rat)

This protocol provides a general framework for using this compound for the remote control of nociception in vivo, based on published studies.[6]

Materials:

-

This compound

-

Anesthetic

-

Stereotaxic apparatus

-

Optical fiber coupled to a light source (380 nm and 500 nm)

-

Behavioral testing apparatus for nociception (e.g., von Frey filaments, radiant heat source)

Procedure:

-

Animal Preparation: Anesthetize the rat and secure it in a stereotaxic frame.

-

This compound Administration: As this compound does not readily cross the blood-brain barrier, local administration is required. For targeting peripheral nerves, intradermal or subcutaneous injection in the area of interest can be performed. For central targets, stereotaxic injection into the desired brain region or intrathecal administration may be necessary. The concentration will need to be optimized for the specific application.

-

Optical Fiber Implantation: For deep tissue targets, surgically implant an optical fiber above the region of interest. For superficial targets like the skin, transdermal illumination may be possible.

-

Behavioral Testing and Photostimulation:

-

Allow the animal to recover from surgery and anesthesia.

-

In the dark or under ambient green light, establish a baseline nociceptive threshold using the chosen behavioral assay.

-

To induce analgesia (silence nociceptive neurons), ensure QAQ is in its active trans form (absence of 380 nm light).

-

To reverse the analgesic effect, deliver 380 nm light through the optical fiber or transdermally to the target area, converting QAQ to its inactive cis form.

-

Re-assess the nociceptive threshold during and after illumination.

-

To re-establish the analgesic effect, switch the illumination to 500 nm light or allow for thermal relaxation to the trans state in the dark.

-

-

Data Analysis: Compare the behavioral responses before, during, and after photostimulation to determine the effect of this compound on nociception.

Important Considerations for In Vivo Experiments:

-

Light Delivery: The power density, duration, and frequency of light stimulation need to be carefully optimized to ensure efficient photo-isomerization without causing tissue damage.

-

Drug Diffusion and Clearance: The local concentration of this compound will change over time due to diffusion and clearance. This will influence the duration of the photoswitching effect.

-

Controls: Appropriate control experiments are crucial, including animals receiving vehicle injections and animals receiving light stimulation without this compound.

Signaling Pathways and Mechanisms

The blocking of Nav, Kv, and Cav channels by this compound has profound effects on neuronal signaling. The following diagrams, generated using the DOT language, illustrate the key pathways affected.

Caption: Workflow of this compound-mediated neuronal silencing.

Caption: Downstream effects of this compound on neuronal signaling.

Conclusion

This compound represents a significant advancement in the field of photopharmacology, offering researchers a versatile and powerful tool for the non-invasive control of neuronal activity. Its ability to be selectively introduced into specific neuronal populations and its rapid, reversible, light-dependent mechanism of action make it particularly valuable for dissecting the function of neural circuits and for investigating the mechanisms of conditions such as chronic pain. While further research is needed to fully characterize its subtype selectivity and to optimize in vivo application protocols, this compound holds considerable promise for both fundamental neuroscience research and the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | photoswitchable Nav, Cav, and Kv channel blocker | CAS# 1204416-85-2 | InvivoChem [invivochem.com]

- 3. This compound | Non-selective Cav Blockers: R&D Systems [rndsystems.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Understanding and improving photo‐control of ion channels in nociceptors with azobenzene photo‐switches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid optical control of nociception with an ion channel photoswitch - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Dance of Light and Ion Flow: A Technical Guide to QAQ Dichloride's Modulation of Voltage-Gated Sodium and Potassium Channels

For Immediate Release

This technical guide provides an in-depth analysis of the photoisomerizable molecule, Quaternary Ammonium-Azobenzene-Quaternary Ammonium (QAQ) dichloride, and its effects on voltage-gated sodium (Nav) and potassium (Kv) channels. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and ion channel modulation.

Executive Summary

QAQ dichloride is a photoswitchable open-channel blocker that provides a novel mechanism for the optical control of neuronal excitability. Its unique properties lie in its conformational dependence on specific wavelengths of light, allowing for reversible blockade of ion channel function. In its thermally stable trans configuration, this compound effectively blocks the pore of both voltage-gated sodium and potassium channels. Upon illumination with near-ultraviolet light (~380 nm), it isomerizes to the cis configuration, which has a significantly lower affinity for the channel pore, thereby relieving the block. This process is reversible with the application of green light (~500 nm), which promotes the return to the trans isomer. Notably, this compound is membrane-impermeant, a feature that allows for targeted delivery to specific cell populations, such as nociceptive neurons, through constitutively open channels like TRPV1.

Quantitative Effects of this compound on Voltage-Gated Ion Channels

The photoswitchable nature of this compound results in a dramatic difference in its blocking efficacy depending on its isomeric state. The following tables summarize the quantitative data on the effects of this compound on voltage-gated potassium and sodium channels.

Voltage-Gated Potassium Channels (Kv)

| Channel Type | Isomer | Concentration | Voltage | Percent Block | Reference |

| Shaker IR | trans | 100 µM | Not specified | Inhibits Shaker-IR current | [1] |

| Shaker IR | cis | 100 µM | Not specified | Unlocks Shaker-IR current | [1] |

| Endogenous Kv channels (hippocampal neurons) | trans | 20 µM | +70 mV | Significant block | |

| Endogenous Kv channels (hippocampal neurons) | cis | 20 µM | +70 mV | Block relieved |

Voltage-Gated Sodium Channels (Nav)

| Channel Type | Isomer | Concentration | Light Condition | Effect | Reference |

| Endogenous Nav channels (nociceptive neurons) | trans | Intracellular accumulation | Darkness or green light (~500 nm) | Blocks channels, silences action potentials | [2] |

| Endogenous Nav channels (nociceptive neurons) | cis | Intracellular accumulation | Near UV light (~380 nm) | Block is relieved, neuronal activity restored | [2] |

Experimental Protocols

The following section details the key experimental methodologies for assessing the effects of this compound on voltage-gated ion channels.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is fundamental for recording ion channel activity from single cells.

3.1.1 Cell Preparation:

-

HEK293 cells are transiently transfected with the desired ion channel subunits (e.g., Shaker IR for Kv channels).

-

Alternatively, primary neurons (e.g., dissociated hippocampal or dorsal root ganglion neurons) are cultured on glass coverslips.

3.1.2 Recording Solutions:

-

External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH. For recording Nav currents, specific blockers for Kv and Cav channels (e.g., TEA, 4-AP, CdCl₂) are added. For recording Kv currents, a Nav channel blocker (e.g., TTX) is included.

-

Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH. This compound is added to the internal solution at the desired concentration (e.g., 100 µM).

3.1.3 Voltage-Clamp Protocol:

-

Cells are voltage-clamped at a holding potential of -80 mV.

-

To elicit Kv currents, depolarizing voltage steps are applied (e.g., to +50 mV for 200 ms).

-

To elicit Nav currents, brief depolarizing steps are used (e.g., to 0 mV for 50 ms).

-

Currents are recorded before, during, and after the application of light to assess the photoswitchable block.

Optical Stimulation

-

A light source (e.g., a xenon arc lamp) coupled to a monochromator is used to deliver specific wavelengths of light.

-

For isomerization to the cis form, light at ~380 nm is applied.

-

For isomerization back to the trans form, light at ~500 nm is applied.

-

Light is delivered to the sample through the microscope objective.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

References

Initial In Vitro Characterization of QAQ Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial in vitro characterization of QAQ Dichloride, a novel quaternary ammonium compound with potential as an anticancer agent. This document outlines the core methodologies for assessing its cytotoxic effects, elucidating its mechanism of action, and identifying key signaling pathways involved in its activity. The information presented herein is a synthesis of established protocols and representative data from studies on structurally related quaternary ammonium salts with demonstrated anticancer properties, providing a foundational framework for the investigation of this compound.

Introduction

Quaternary ammonium compounds (QACs) are a diverse class of molecules characterized by a positively charged nitrogen atom bonded to four organic groups.[1] While widely known for their antimicrobial properties, recent research has highlighted their potential as anticancer agents.[1][2][3][4] These compounds have been shown to exert anti-proliferative activities against various human cancer cell lines, often by inducing apoptosis through specific signaling pathways.[2][5] This guide details the initial in vitro steps to characterize a novel QAC, referred to here as this compound, for its potential as a cancer therapeutic.

Cytotoxicity Assessment

A primary step in characterizing a potential anticancer compound is to determine its cytotoxic effects on cancer cells. This is typically achieved by measuring cell viability and proliferation after treatment with the compound.

Quantitative Cytotoxicity Data